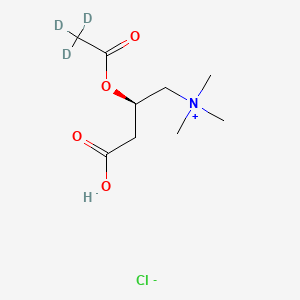

Acetyl-d3 L-Carnitin-Hydrochlorid

Übersicht

Beschreibung

Acetyl-L-Carnitin-d3 (Chlorid) ist eine deuterierte Form von Acetyl-L-Carnitin, einem acetylierten Derivat des essentiellen mitochondrialen Metaboliten L-Carnitin. Diese Verbindung wird häufig als interner Standard für die Quantifizierung von L-Acetylcarnitin in verschiedenen analytischen Anwendungen verwendet, wie z. B. Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) .

Wissenschaftliche Forschungsanwendungen

Acetyl-L-Carnitin-d3 (Chlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als interner Standard in der analytischen Chemie für die Quantifizierung von L-Acetylcarnitin verwendet.

Biologie: Wird wegen seiner Rolle in der mitochondrialen Funktion und im Energiestoffwechsel untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Neuropathie, Depression und Demenz untersucht.

Industrie: Wird bei der Entwicklung von Arzneimitteln und Nahrungsergänzungsmitteln eingesetzt.

Wirkmechanismus

Acetyl-L-Carnitin-d3 (Chlorid) entfaltet seine Wirkungen, indem es den Transport von Acetyl-CoA in die Mitochondrien erleichtert, wo es an der Fettsäureoxidation und der Energieproduktion beteiligt ist. Die Verbindung erhöht die Acetylcholinproduktion und stimuliert die Protein- und Membranphospholipidsynthese. Es erhöht auch die Spiegel von mGlu2/3-Rezeptorproteinen, die an der Schmerzmodulation beteiligt sind .

Wirkmechanismus

Target of Action

Acetyl-d3 L-Carnitine Hydrochloride, also known as Acetyl-L-carnitine-d3-1 (hydrochloride), is an acetylated form of the essential mitochondrial metabolite L-carnitine . It is catabolized by plasma esterases into carnitine . The primary targets of this compound are the mitochondria, where it assists in fatty acid metabolism .

Mode of Action

The compound facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation . This process is crucial for the production of energy in the body. Additionally, it enhances acetylcholine production and stimulates protein and membrane phospholipid synthesis .

Biochemical Pathways

Acetyl-d3 L-Carnitine Hydrochloride plays a significant role in the fatty acid oxidation pathway. By transporting acetyl-CoA into the mitochondria, it contributes to the breakdown of fatty acids for energy production . It also influences the production of acetylcholine, a neurotransmitter essential for brain function .

Result of Action

The action of Acetyl-d3 L-Carnitine Hydrochloride results in enhanced energy production through fatty acid metabolism . It also stimulates the synthesis of proteins and membrane phospholipids . Furthermore, it may have potential therapeutic effects on conditions such as neuropathy, depression, and dementia .

Biochemische Analyse

Biochemical Properties

Acetyl-d3 L-Carnitine Hydrochloride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is involved in the transport of long-chain fatty acids across the inner mitochondrial membrane, a process crucial for energy production . This interaction involves the enzyme carnitine palmitoyltransferase, which converts Acetyl-d3 L-Carnitine Hydrochloride and Coenzyme A into Acyl-CoA and L-Carnitine .

Cellular Effects

Acetyl-d3 L-Carnitine Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to upregulate metabotropic glutamate receptor 2 (mGlu2) via NF-κB p65 acetylation .

Molecular Mechanism

The molecular mechanism of Acetyl-d3 L-Carnitine Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by facilitating the uptake of acetyl-CoA into mitochondria during fatty acid oxidation . This process enhances acetylcholine production and stimulates protein and membrane phospholipid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetyl-d3 L-Carnitine Hydrochloride change over time. It has been observed to have a high degree of stability

Dosage Effects in Animal Models

The effects of Acetyl-d3 L-Carnitine Hydrochloride vary with different dosages in animal models .

Metabolic Pathways

Acetyl-d3 L-Carnitine Hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors in the process of fatty acid oxidation . It also plays a role in the regulation of acetyl-CoA/CoA ratio in the Krebs cycle, which is essential for the production of ATP .

Transport and Distribution

Acetyl-d3 L-Carnitine Hydrochloride is transported and distributed within cells and tissues. It is believed to be transported across the inner blood-retinal barrier via the organic cation/carnitine transporter (OCTN2)

Subcellular Localization

The subcellular localization of Acetyl-d3 L-Carnitine Hydrochloride is primarily in the mitochondria, where it plays a crucial role in energy metabolism . It facilitates the transport of fatty acids into the mitochondria for oxidation, thereby contributing to energy production .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Acetyl-L-Carnitin-d3 (Chlorid) beinhaltet typischerweise die Acetylierung von L-Carnitin mit deuteriertem Essigsäureanhydrid in Gegenwart einer geeigneten Base. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Einarbeitung von Deuteriumatomen an bestimmten Positionen im Molekül zu gewährleisten. Das Produkt wird dann gereinigt und in seine Chloridsalzform umgewandelt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Acetyl-L-Carnitin-d3 (Chlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Ausgangsmaterialien und fortschrittlichen Reinigungsverfahren, um die gewünschte Isotopenreinheit und chemische Reinheit zu erreichen. Das Endprodukt wird typischerweise als Feststoff formuliert und unter spezifischen Bedingungen gelagert, um seine Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acetyl-L-Carnitin-d3 (Chlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Esterbindung in Acetyl-L-Carnitin-d3 kann hydrolysiert werden, um L-Carnitin und Essigsäure zu produzieren.

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Acetylgruppe, was zur Bildung von Carbonsäuren führt.

Substitution: Das Chloridion kann unter geeigneten Bedingungen durch andere Anionen oder funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise in wässrigen Lösungen mit sauren oder basischen Katalysatoren durchgeführt.

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Wichtige gebildete Produkte

Hydrolyse: L-Carnitin und Essigsäure.

Oxidation: Carbonsäuren und andere oxidierte Derivate.

Substitution: Die Produkte hängen vom in der Reaktion verwendeten Nukleophil ab.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Carnitin: Die nicht acetylierte Form von Acetyl-L-Carnitin.

Propionyl-L-Carnitin: Ein weiteres acyliertes Derivat von L-Carnitin mit einer Propionylgruppe.

O-Acetyl-L-Carnitin: Eine ähnliche Verbindung mit einer Acetylgruppe, aber ohne Deuteriummarkierung.

Einzigartigkeit

Acetyl-L-Carnitin-d3 (Chlorid) ist aufgrund seiner Deuteriummarkierung einzigartig, was es besonders nützlich als internen Standard in der Massenspektrometrie macht. Diese Isotopenmarkierung ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht markierten Verbindungen in komplexen biologischen Proben .

Eigenschaften

IUPAC Name |

[(2R)-3-carboxy-2-(2,2,2-trideuterioacetyl)oxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATPLOXBFFRHDN-SPMMGKNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745728 | |

| Record name | (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-62-5 | |

| Record name | (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 362049-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate](/img/structure/B590521.png)

![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)

![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)